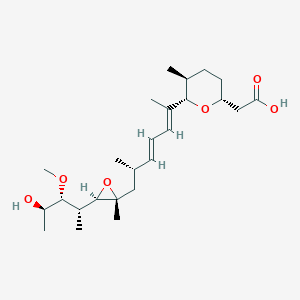

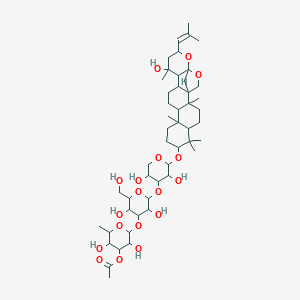

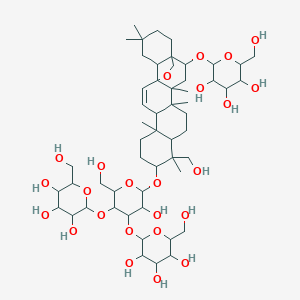

Clinoposaponin VIII

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

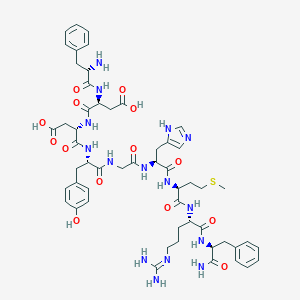

Clinoposaponin VIII is a type of triterpenoid saponin . Triterpenoid saponins are crucial bioactive compounds found in various species, including Clinopodium chinense . These compounds have been isolated from the aerial parts of Clinopodium chinense .

Synthesis Analysis

The synthesis of Clinoposaponin VIII involves isolation from the aerial parts of Clinopodium chinense . The structures of these compounds are determined based on extensive spectral analyses, including 1D (1H and 13C) and 2D NMR experiments (COSY, NOESY, HSQC, 2D TOCSY, HSQC-TOCSY and HMBC), HR-ESI-MS and chemical methods .Molecular Structure Analysis

The molecular formula of Clinoposaponin VIII is C54H88O24 . The molecular weight is 1121.3 . The structure is consistent with the NMR data .Physical And Chemical Properties Analysis

Clinoposaponin VIII has a molecular formula of C54H88O24 and a molecular weight of 1121.3 .Aplicaciones Científicas De Investigación

Isolation and Structural Elucidation

- Clinoposaponin VIII, along with other saponins, was isolated from the whole plants of various Clinopodium species. Its structure was determined using spectroscopic data and chemical evidence, revealing it to be an oleanane-triterpene saponin with specific glycoside components (Yamamoto et al., 1993).

Chemical Composition Analysis

- The compound was identified as part of a study focusing on the chemical constituents of Clinopodium species. These studies provide essential knowledge on the natural products present in these plants, which can be useful for various medicinal and biochemical applications (Yamamoto et al., 1993); (Zhao et al., 2021).

Biological Activity and Potential Applications

- While specific studies on the biological activity of Clinoposaponin VIII are limited, the broader research on triterpene saponins, including those from Clinopodium species, suggests potential applications in health and disease management. These saponins have been studied for their cytotoxic activities against various human cancer cell lines, indicating their potential use in cancer research and treatment (Wang et al., 2013).

Role in Plant Biology and Potential Agricultural Uses

- The study of Clinoposaponin VIII and related compounds contributes to the understanding of plant biology, particularly in the context of plant defense mechanisms and intercellular signaling. This understanding can inform agricultural practices and the development of natural plant-derived products (Sawa et al., 2006).

Implications for Future Research

- The isolation and characterization of Clinoposaponin VIII lay the groundwork for further research into its specific biological activities and potential therapeutic applications. Understanding its mechanisms of action at the molecular level could open up new avenues in pharmacological research.

Propiedades

IUPAC Name |

2-[[10-[3-hydroxy-6-(hydroxymethyl)-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O24/c1-48(2)13-14-53-22-70-54(29(53)15-48)12-8-28-49(3)10-9-30(50(4,21-59)27(49)7-11-51(28,5)52(54,6)16-31(53)76-44-38(66)35(63)32(60)23(17-55)71-44)75-47-41(69)43(78-46-40(68)37(65)34(62)25(19-57)73-46)42(26(20-58)74-47)77-45-39(67)36(64)33(61)24(18-56)72-45/h8,12,23-47,55-69H,7,9-11,13-22H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJWHUOMQBDPJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3OC7C(C(C(C(O7)CO)O)O)O)C)C)(C)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1121.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clinoposaponin VIII | |

CAS RN |

152020-04-7 |

Source

|

| Record name | Clinoposaponin VIII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152020047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)

![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B116066.png)